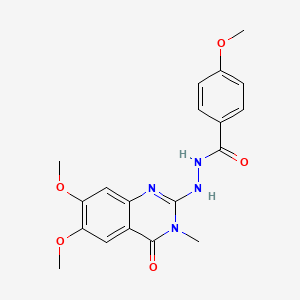![molecular formula C28H24N2O3 B10869125 N-{4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide](/img/structure/B10869125.png)
N-{4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}BENZAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furo[2,3-b]pyridine core, followed by the introduction of the benzamide group. Key steps may include:
Formation of the furo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methyl and phenyl groups: These groups are introduced through alkylation and arylation reactions.
Attachment of the benzamide group: This step involves the reaction of the intermediate with benzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: A related compound with a simpler structure.
2,5-Dibromopyridine: Another similar compound with different substitution patterns.
Uniqueness
N-{4,6-DIMETHYL-2-[(5-METHYL-2-FURYL)(PHENYL)METHYL]FURO[2,3-B]PYRIDIN-3-YL}BENZAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C28H24N2O3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[4,6-dimethyl-2-[(5-methylfuran-2-yl)-phenylmethyl]furo[2,3-b]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C28H24N2O3/c1-17-16-18(2)29-28-23(17)25(30-27(31)21-12-8-5-9-13-21)26(33-28)24(20-10-6-4-7-11-20)22-15-14-19(3)32-22/h4-16,24H,1-3H3,(H,30,31) |
InChI Key |
JNBNGPNQTJPYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CC=C2)C3=C(C4=C(O3)N=C(C=C4C)C)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869045.png)
![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10869050.png)
![N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B10869057.png)
![2-{3-[(E)-2-(4-bromophenyl)ethenyl]-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10869061.png)
![4-[({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)methyl]benzenesulfonamide](/img/structure/B10869069.png)
![(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B10869076.png)
![N-(naphthalen-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10869078.png)
![10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869090.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-{3-sulfanyl-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide](/img/structure/B10869098.png)

![N-(4-methoxybenzyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869108.png)
![2-methyl-N-({4-[(2-methylpentanoyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B10869120.png)
![N-(2-furylmethyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869131.png)
![3-(Furan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869139.png)
